Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2137434-28-5
VCID: VC4367685
InChI: InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3/t8?,9-,10+/m1/s1
SMILES: CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N
Molecular Formula: C12H20N4O2
Molecular Weight: 252.318

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate

CAS No.: 2137434-28-5

Cat. No.: VC4367685

Molecular Formula: C12H20N4O2

Molecular Weight: 252.318

* For research use only. Not for human or veterinary use.

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate - 2137434-28-5

Specification

CAS No. 2137434-28-5
Molecular Formula C12H20N4O2
Molecular Weight 252.318
IUPAC Name tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate
Standard InChI InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3/t8?,9-,10+/m1/s1
Standard InChI Key UIIHLQIYHBLSOW-XVBQNVSMSA-N
SMILES CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N

Introduction

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate appears to be a complex organic molecule containing:

  • A tert-butyl ester group.

  • A cyclopentane ring with stereochemistry specified as (3R,4S).

  • An amino group (-NH2) at the 3-position.

  • A triazole ring attached at the 4-position.

This type of compound is likely synthesized for its potential bioactivity, as triazole derivatives are widely studied in medicinal chemistry for their antimicrobial, anticancer, or enzyme-inhibitory properties.

Structural Features

FeatureDescription
Tert-butyl groupProvides steric hindrance and stability to the molecule.
Cyclopentane ringAdds rigidity to the structure, influencing its biological interactions.
Triazole moietyKnown for forming strong hydrogen bonds and π-stacking interactions.
Amino groupIncreases hydrophilicity and potential for forming ionic interactions.

Synthesis Pathways

The synthesis of such compounds often involves:

  • Formation of the cyclopentane core: This may be achieved through cyclization reactions.

  • Introduction of stereochemistry: Chiral catalysts or reagents are used to ensure the desired (3R,4S) configuration.

  • Attachment of the triazole group: Typically accomplished via azide-alkyne cycloaddition (click chemistry).

  • Esterification with tert-butyl alcohol: Protects the carboxylic acid group.

Potential Applications

Compounds like this are typically explored for:

  • Pharmaceuticals: Triazole-containing molecules are candidates for antifungal, antiviral, or anticancer drugs.

  • Enzyme inhibitors: The amino and triazole groups may interact with active sites of enzymes.

  • Material science: Triazoles contribute to thermal stability and electronic properties in polymers.

Analytical Characterization

To confirm its structure and purity, techniques such as:

  • NMR Spectroscopy: To verify stereochemistry and functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • IR Spectroscopy: To identify characteristic functional group vibrations.

If you have access to more specific details or sources about this compound, I can refine this framework further.

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